molecular formula C7H16O3 B1599094 1-(2-Methoxyethoxy)-2-methyl-2-propanol CAS No. 211321-90-3

1-(2-Methoxyethoxy)-2-methyl-2-propanol

Cat. No.: B1599094
CAS No.: 211321-90-3
M. Wt: 148.2 g/mol
InChI Key: SIUWDFVMEASCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethoxy)-2-methyl-2-propanol is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethoxy)-2-methyl-2-propanol can be synthesized through the reaction of 2-methoxyethanol with 2-methyl-2-propen-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

1-(2-Methoxyethoxy)-2-methyl-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in various organic synthesis reactions due to its ability to dissolve both polar and non-polar substances.

    Biology: Employed in the preparation of biological samples for analysis, as it can effectively dissolve biological membranes and other cellular components.

    Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.

    Industry: Applied in the production of paints, coatings, and cleaning agents due to its excellent solvent properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-2-methyl-2-propanol involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt the hydrogen bonding network in water, allowing it to dissolve a wide range of substances. In biological systems, it can interact with lipid membranes, leading to increased permeability and solubilization of membrane-bound proteins and other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether with similar solvent properties but higher toxicity.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar applications but different molecular structure.

Uniqueness

1-(2-Methoxyethoxy)-2-methyl-2-propanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its lower toxicity compared to other glycol ethers also makes it a safer choice for various applications.

Properties

IUPAC Name

1-(2-methoxyethoxy)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUWDFVMEASCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392933
Record name 1-(2-Methoxyethoxy)-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211321-90-3
Record name 1-(2-Methoxyethoxy)-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethoxy)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethoxy)-2-methyl-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethoxy)-2-methyl-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyethoxy)-2-methyl-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyethoxy)-2-methyl-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyethoxy)-2-methyl-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyethoxy)-2-methyl-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.